molecular formula C18H8Cl2N2OS2 B3018705 N-(acenaphtho[1,2-d]thiazol-8-yl)-2,5-dichlorothiophene-3-carboxamide CAS No. 536730-25-3

N-(acenaphtho[1,2-d]thiazol-8-yl)-2,5-dichlorothiophene-3-carboxamide

Cat. No.: B3018705
CAS No.: 536730-25-3
M. Wt: 403.3
InChI Key: XLJWFIOSMPUWLV-UHFFFAOYSA-N
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Description

N-(acenaphtho[1,2-d]thiazol-8-yl)-2,5-dichlorothiophene-3-carboxamide is a complex organic compound that features a unique combination of acenaphthoquinone, thiazole, and thiophene moieties

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), ritonavir (antiretroviral drug), abafungin (antifungal drug), bleomycine, and tiazofurin (antineoplastic drug) . These targets play crucial roles in various biological processes, including antimicrobial, antiviral, and antineoplastic activities.

Mode of Action

Thiazole derivatives are known to interact with their targets through various mechanisms, leading to changes in biological processes . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom , which could be key to its interaction with its targets.

Biochemical Pathways

Thiazole derivatives have been found to affect a wide range of biochemical pathways due to their diverse biological activities . For instance, thiazole derivatives can affect the synthesis of neurotransmitters such as acetylcholine , which plays a crucial role in the functioning of the nervous system.

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.

Result of Action

Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(acenaphtho[1,2-d]thiazol-8-yl)-2,5-dichlorothiophene-3-carboxamide typically involves multicomponent reactions. One common method includes the condensation of acenaphthenequinone with thiazole derivatives under reflux conditions. The reaction is often catalyzed by green and recyclable magnetic nanocatalysts such as Fe3O4 NPs@GO@C4H8SO3H . The use of magnetic nanoparticles allows for easy separation of the catalyst and high yields of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(acenaphtho[1,2-d]thiazol-8-yl)-2,5-dichlorothiophene-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: N-bromosuccinimide (NBS) in DMF

    Reduction: Sodium borohydride (NaBH4) in ethanol

    Substitution: Various electrophiles and nucleophiles under acidic or basic conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield brominated derivatives, while reduction can produce hydrogenated thiazole or thiophene rings.

Comparison with Similar Compounds

N-(acenaphtho[1,2-d]thiazol-8-yl)-2,5-dichlorothiophene-3-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of acenaphthoquinone, thiazole, and thiophene moieties, which confer a diverse range of chemical reactivity and biological activity.

Properties

IUPAC Name

N-acenaphthyleno[1,2-d][1,3]thiazol-8-yl-2,5-dichlorothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H8Cl2N2OS2/c19-12-7-11(16(20)24-12)17(23)22-18-21-14-9-5-1-3-8-4-2-6-10(13(8)9)15(14)25-18/h1-7H,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLJWFIOSMPUWLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C4=C(C3=CC=C2)SC(=N4)NC(=O)C5=C(SC(=C5)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H8Cl2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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